molecular formula C10H10F3N B15277255 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15277255
M. Wt: 201.19 g/mol
InChI Key: BVHDBTDFAYSBCV-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (C₁₀H₁₀F₃N, MW 201.19) is a fluorinated indane derivative featuring a trifluoromethyl (-CF₃) group at the 1-position of the indenyl ring. The -CF₃ group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-(trifluoromethyl)-2,3-dihydroinden-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,14H2

InChI Key

BVHDBTDFAYSBCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the reaction of indanone with trifluoromethylamine under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and substituted indane derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Indenamines

The position of the -CF₃ group on the indenyl ring significantly impacts steric, electronic, and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications Source
(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 6-CF₃ C₁₀H₁₀F₃N 201.19 1212909-10-8 High purity (≥98%), pharmaceutical R&D MolCore
(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 4-CF₃ C₁₀H₁₀F₃N 201.19 1213068-45-1 Similar MW, stereochemistry impacts target binding PubChem
2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine 4-OCF₃ C₁₀H₁₀F₃NO 217.19 N/A Trifluoromethoxy enhances lipophilicity HXCHEM

Key Findings :

  • The 6-CF₃ isomer (CAS 1212909-10-8) is prioritized in drug development due to its commercial availability and enantiomeric purity (>98%) .
  • The 4-CF₃ isomer (CAS 1213068-45-1) has a lower structural similarity score (0.95 vs. 1.00 for 6-CF₃ hydrochloride), suggesting divergent bioactivity .

Halogen-Substituted Analogs

Replacing -CF₃ with halogens alters electronic properties and binding affinities:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Applications Source
5-Chloro-2,3-dihydro-1H-inden-1-amine 5-Cl C₉H₁₀ClN 167.64 67120-39-2 Intermediate in anticancer agents American Elements
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 5,6-F₂ C₉H₁₀F₂N·HCl 205.64 1637453-74-7 CNS drug candidate PubChem

Key Findings :

  • Chlorine analogs (e.g., 5-Cl) exhibit lower molecular weights and higher electrophilicity, favoring covalent interactions in enzyme inhibition .
  • Difluoro derivatives (e.g., 5,6-F₂) are explored for CNS disorders due to enhanced blood-brain barrier permeability .

Amine Derivatives and Salts

Modifications to the amine group influence solubility and bioactivity:

Compound Name Derivative Type Molecular Formula Molecular Weight CAS Number Applications Source
(S)-2,3-Dihydro-1H-inden-1-amine HCl Hydrochloride salt C₉H₁₁N·HCl 169.65 32457-23-1 Chiral building block for MAO inhibitors Herba
Urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine Urea/thiourea C₁₆H₁₅N₃O/C₁₆H₁₅N₃S Variable N/A Antioxidant/anticancer agents (IC₅₀: 8–22 µM) Research study

Key Findings :

  • Hydrochloride salts (e.g., (S)-isomer HCl) improve aqueous solubility, critical for formulation .
  • Urea derivatives (e.g., 4b, 4e) show potent antioxidant activity (IC₅₀ < 10 µM), outperforming reference compounds like Imatinib in silico .

Enantiomeric Comparisons

Chirality at the 1-position affects pharmacological profiles:

Compound Name Enantiomer Molecular Formula Molecular Weight CAS Number Bioactivity Notes Source
(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine S C₁₀H₁₀F₃N 201.19 1212909-10-8 Preferred enantiomer in drug design MolCore
(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine R C₁₀H₁₀F₃N 201.19 1213068-45-1 Lower similarity to lead compounds PubChem

Key Findings :

  • The (S)-enantiomer of 6-CF₃ is prioritized due to stereoselective target engagement, as seen in MAO inhibitors like rasagiline .

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